molecular formula C16H22ClN3O B14741522 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol CAS No. 5418-57-5

1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol

Cat. No.: B14741522
CAS No.: 5418-57-5
M. Wt: 307.82 g/mol
InChI Key: PVGKFEFXDTXWKX-UHFFFAOYSA-N
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Description

1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline moiety, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antimalarial agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The quinoline moiety is known to interfere with the replication of certain pathogens by inhibiting key enzymes and disrupting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5418-57-5

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

1-[3-[(7-chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C16H22ClN3O/c1-16(2,21)11-18-7-3-8-19-14-6-9-20-15-10-12(17)4-5-13(14)15/h4-6,9-10,18,21H,3,7-8,11H2,1-2H3,(H,19,20)

InChI Key

PVGKFEFXDTXWKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl)O

Origin of Product

United States

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